Product packaging for 2,3-Hexanediol(Cat. No.:CAS No. 617-30-1)

2,3-Hexanediol

Cat. No.: B1196527
CAS No.: 617-30-1
M. Wt: 118.17 g/mol
InChI Key: QCIYAEYRVFUFAP-UHFFFAOYSA-N
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Description

Significance of Vicinal Diols as Synthetic Targets and Intermediates

Vicinal diols are pivotal motifs in organic chemistry, serving both as important synthetic targets and versatile intermediates. Their structural features enable them to undergo a variety of transformations, including dehydration reactions that can lead to the formation of alkenes or other functional groups, and rearrangements such as the pinacol (B44631) rearrangement. chemeo.com Beyond these fundamental reactions, vicinal diols are crucial precursors in the synthesis of a wide array of organic compounds, encompassing sugars, other glycols, and various valuable chemicals. pherobase.com

In the realm of natural product and pharmaceutical synthesis, chiral vicinal diols are particularly significant intermediates. nih.gov The ability to synthesize these compounds with high enantioselectivity is paramount, as the stereochemistry often dictates biological activity. A cornerstone methodology for the enantioselective synthesis of chiral vicinal diols from alkenes is the Sharpless asymmetric dihydroxylation. This reaction typically employs osmium tetroxide in conjunction with an optically active quinine (B1679958) ligand to yield enantiomerically enriched 1,2-diols. nih.govresearchgate.net Furthermore, diols can function as protecting groups for carbonyl functionalities, highlighting their utility in multi-step organic syntheses. researchgate.net

Historical Context of 2,3-Hexanediol Discovery and Initial Synthesis

While the general concept and synthesis methods for vicinal diols have evolved over a long period in organic chemistry, the specific focus on this compound has gained prominence with the increasing understanding of its biological roles, particularly as a pheromone. Early methods for synthesizing vicinal diols broadly involved the oxidation of alkenes, utilizing reagents such as dilute acidic potassium permanganate (B83412) or osmium tetroxide. researchgate.net

The synthesis of enantiomerically pure forms of this compound, specifically (2R,3R)-2,3-hexanediol and (2S,3R)-2,3-hexanediol, was notably reported in 1994 by Schroeder et al. pherobase.comresearchgate.net This pioneering work was conducted in the context of identifying and characterizing the male sex pheromone components of longhorn beetles, including Hylotrupes bajulus and Pyrrhidium sanguineum. researchgate.net The chemical synthesis of this compound standards can also be achieved through the reduction of corresponding diketones (e.g., 2,3-hexanedione) using reducing agents like sodium borohydride (B1222165). rsc.org More recently, biocatalytic approaches have emerged, demonstrating the stereoselective reduction of diketones to vicinal diols. For instance, the (R,R)-butanediol dehydrogenase from Bacillus clausii DSM 8716T has been shown to catalyze the stereoselective reduction of 2,3-hexanedione (B1216139) to this compound. rsc.org

Contemporary Research Challenges and Opportunities in this compound Chemistry

Contemporary research in this compound chemistry is largely driven by the challenges associated with its stereoisomeric complexity and the opportunities arising from its biological activity and potential for sustainable production. This compound possesses two chiral centers, leading to multiple stereoisomers (e.g., (2S,3R)- and (2R,3R)-2,3-hexanediol), each potentially exhibiting distinct biological or chemical properties. researchgate.netoup.com The precise control over stereochemistry during synthesis remains a significant challenge and a key area of investigation.

A major research opportunity lies in the continued exploration of this compound's role as an insect pheromone. Understanding the specific effects of different isomers and their interactions with other pheromone components or host plant volatiles is crucial for developing advanced pest management strategies. researchgate.netoup.comresearcher.life This includes the synthesis of synthetic pheromones for field bioassays to monitor and control pest populations. researcher.life

Furthermore, in the broader context of diol synthesis, there is a growing emphasis on developing sustainable and environmentally friendly production routes. While much of this research currently focuses on industrially significant diols like 1,6-hexanediol (B165255), the principles and advancements in bio-based production from renewable resources (e.g., biomass conversion) present a significant opportunity for this compound. researcher.liferesearchgate.netesf.edu This shift aims to move away from energy-intensive chemical processes, offering a greener alternative for the chemical industry. The development of highly efficient and stereoselective biocatalysts for the production of this compound from readily available precursors represents a promising avenue for future research. rsc.orgresearchgate.net

Scope and Objectives of Academic Investigation into this compound

Academic investigations into this compound are primarily focused on advancing its synthetic accessibility, understanding its stereochemical intricacies, and elucidating its biological functions. Key objectives include:

Enantioselective Synthesis: A central objective is the development and optimization of synthetic methodologies, both chemical and biocatalytic, to produce enantiomerically pure samples of this compound with high yields and selectivity. This is critical for studying its precise biological activities and for potential applications where specific stereoisomers are required. researchgate.netrsc.org

Absolute Configuration Determination: Unambiguous determination of the absolute configuration of individual stereoisomers is essential for correlating structure with biological function, particularly in its role as a pheromone. researchgate.net

Biological Activity Elucidation: Academic research aims to fully characterize the biological activity of different this compound isomers, especially in insect chemical communication, and to understand the mechanisms by which they influence behavior. oup.com

Exploration of New Applications: Beyond its known role as a pheromone, academic inquiry seeks to explore novel applications for this compound as a versatile building block in the synthesis of more complex molecules, or in material science, leveraging the unique properties conferred by its vicinal diol functionality.

Sustainable Production: Investigating and developing sustainable and economically viable routes for this compound synthesis from renewable feedstocks is an ongoing objective, aligning with the broader goals of green chemistry.

Data Tables

Table 1: Key Physical Properties of this compound (Racemic Mixture)

PropertyValueSource
Molecular FormulaC₆H₁₄O₂ nih.gov
Molar Mass118.17 g/mol nih.gov
AppearanceClear to yellow liquid semiochemical.com
Boiling Point204 °C semiochemical.com
Flash Point98 °C semiochemical.com
Solubility (water)Insoluble (as per SDS) semiochemical.com
Solubility (other)Soluble in alcohol, acetone (B3395972), ether, petroleum ether semiochemical.com

Table 2: PubChem CID for this compound and its Stereoisomers

Compound NamePubChem CID
This compound (racemic)519963
(2S,3R)-2,3-Hexanediol11105349
(2R,3R)-2,3-HexanediolN/A (mentioned in synthesis, but no direct CID found in search results)
(3R)-3-Hydroxy-2-hexanoneN/A (mentioned as pheromone component, but no direct CID found in search results)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2 B1196527 2,3-Hexanediol CAS No. 617-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-3-4-6(8)5(2)7/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIYAEYRVFUFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334204
Record name 2,3-Hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-30-1
Record name 2,3-Hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,3 Hexanediol Stereoisomers

Novel Catalytic Systems and Methodologies

The synthesis of 2,3-Hexanediol and its stereoisomers has seen advancements through the development of novel catalytic systems, ranging from heterogeneous to homogeneous and organocatalytic approaches.

Heterogeneous Catalysis in Hydrogenation and Reduction

Heterogeneous catalysis plays a crucial role in the production of this compound, primarily through hydrogenation and reduction reactions of suitable precursors. A common synthetic route involves the reduction of 2,3-Hexanedione (B1216139) (PubChem CID: 19707). This diketone can be reduced to this compound using various reducing agents, including lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), yielding a mixture of the different stereoisomers. wikidata.orgepa.gov

For the stereoselective synthesis of this compound, the dihydroxylation of hexene isomers has been explored. For instance, diastereomerically pure, albeit racemic, (2R,3R)- and (2R,3S)-2,3-Hexanediols have been successfully synthesized through osmium tetroxide (OsO4)-catalyzed dihydroxylation of (Z)-2-Hexene (PubChem CID: 643835) and (E)-2-Hexene (PubChem CID: 19966), respectively. wikidata.org This method offers a pathway to control the relative stereochemistry of the diol product.

While not directly for this compound, research into the enantioselective hydrogenation of other α-diketones, such as 3,4-hexanedione, provides insights into applicable heterogeneous catalytic strategies. Studies have employed Pt-based catalysts modified with chiral organotin compounds to achieve enantioselective hydrogenation, initially yielding 4-hydroxy-3-hexanone (PubChem CID: 521486) before further reduction to the corresponding diols. caf.ac.cn This highlights the complexity and challenges in achieving high regio- and enantioselectivity in the hydrogenation of diketones.

Homogeneous and Organocatalytic Strategies

Homogeneous and organocatalytic approaches, particularly biocatalysis, have emerged as powerful tools for the stereoselective synthesis of this compound. A notable example is the use of Saccharomyces cerevisiae Butanediol (B1596017) Dehydrogenase (Bdh1p). This enzyme can catalyze the enantioselective synthesis of vicinal (R,R)-diols, including (2R,3R)-2,3-Hexanediol, from corresponding vicinal diketones, such as 2,3-hexanedione. nih.gov

Researchers have demonstrated that purified Bdh1p, in conjunction with exogenous formate (B1220265) dehydrogenase (Fdh), can produce enantiopure (2R,3R)-2,3-Hexanediol. Furthermore, engineered yeast strains that overexpress both Bdh1p and Fdh activities can achieve the synthesis of these diols from diketones in the presence of formate, eliminating the need for an external coenzyme-regenerating system. nih.gov This biocatalytic method offers a highly selective route to specific this compound stereoisomers under mild conditions.

Table 1: Enantioselective Synthesis of (2R,3R)-2,3-Hexanediol via Biocatalysis

Catalyst SystemSubstrateProductStereoselectivityNotesReference
Purified Bdh1p + Fdh2,3-Hexanedione(2R,3R)-2,3-HexanediolEnantiopureRequires exogenous Fdh for NADH regeneration nih.gov
Engineered Yeast Strain (Bdh1p + Fdh)2,3-Hexanedione(2R,3R)-2,3-HexanediolEnantiopureProduces diols in presence of formate, no external coenzyme regeneration nih.gov

Multi-Component and One-Pot Synthetic Sequences

Multi-component reactions (MCRs) and one-pot synthetic sequences are increasingly valued in organic synthesis for their efficiency, atom economy, and reduced waste generation, aligning with green chemistry principles. These strategies aim to combine multiple reactants in a single reaction vessel to form complex products in a streamlined manner, minimizing isolation and purification steps. fishersci.nothegoodscentscompany.com While the general application of MCRs and one-pot syntheses has led to the efficient production of various chemical compounds, specific multi-component or one-pot synthetic sequences explicitly reported for the direct formation of this compound are not extensively documented in the current literature. However, the principles of cascade reactions and process intensification inherent in these methodologies hold significant potential for future developments in this compound production, particularly if suitable precursors can be integrated into such convergent pathways. fishersci.nothegoodscentscompany.com

Green Chemistry Principles in this compound Production Research

The integration of green chemistry principles into the production of this compound is crucial for developing environmentally benign and economically sustainable processes. This involves the utilization of renewable feedstocks and the adoption of sustainable solvent systems and reaction conditions.

Utilization of Renewable Feedstocks and Biomass Derivatives

A key aspect of green chemistry is the shift from fossil-based resources to renewable feedstocks. For this compound synthesis, this involves sourcing its precursors from biomass.

Biomass-Derived Hexanediones: 2,3-Hexanedione, a direct precursor for this compound, can be conceptually linked to biomass. For example, 2,5-hexanedione (B30556), an isomer of 2,3-hexanedione, can be efficiently produced from cellulose (B213188) through a one-pot conversion process. acs.orgnih.gov The conversion of biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-hexanedione has also been reported, establishing a pathway from lignocellulosic biomass to hexanedione intermediates. rsc.orgtechscience.com This indicates the feasibility of deriving hexanedione structures from renewable sources.

Biomass-Derived Hexenes: The 2-hexene (B8810679) isomers, which can be dihydroxylated to this compound stereoisomers, can also be obtained from biomass. For instance, polyols like sorbitol (a sugar alcohol derived from cellulose) can be converted to 2-iodohexane, which upon direct heating, yields a mixture of hexenes, including 2-hexene. longdom.org This demonstrates a pathway for producing hexene precursors from renewable biomass.

Biocatalysis with Yeast: The use of Saccharomyces cerevisiae (yeast) in the enzymatic synthesis of (2R,3R)-2,3-Hexanediol is a prime example of utilizing a renewable biological system. nih.gov This approach leverages natural biological machinery, aligning perfectly with the principles of renewable feedstock utilization in chemical production.

Sustainable Solvent Systems and Reaction Conditions

The choice of solvent systems and reaction conditions significantly impacts the environmental footprint of chemical processes. Green chemistry advocates for the minimization or elimination of hazardous solvents and the adoption of more benign alternatives.

Aqueous Reaction Media: The biocatalytic synthesis of this compound stereoisomers using Bdh1p is notably performed in aqueous reaction mixtures. nih.gov Water, being abundant, non-toxic, and environmentally benign, is an ideal green solvent, and its successful application in this context highlights a sustainable approach to this compound production.

Process Intensification and Flow Chemistry Applications

Process intensification (PI) involves radical innovations in process and equipment design that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical technologies fishersci.no. It aims to achieve step changes in energy efficiency, capital cost reductions, and environmental impact by integrating multiple unit operations or exploiting novel process schemes fishersci.no. Flow chemistry, a key enabler of PI, utilizes small flow reactors to perform chemical synthesis in a continuous manner, offering precise control over reaction parameters, enhanced mass and heat transfer, and improved safety compared to traditional batch methods nih.govchem960.com.

The application of process intensification and flow chemistry to the synthesis of this compound stereoisomers, particularly through biocatalytic routes, holds considerable promise. Biocatalytic transformations, often employing enzymes like butanediol dehydrogenase (Bdh1p) from Saccharomyces cerevisiae for the reduction of vicinal diketones to diols, are known for their high chemo-, regio-, and stereoselectivity fishersci.nowikipedia.org. Integrating these enzymatic reactions into continuous flow systems can overcome limitations associated with batch processes, such as poor heat dissipation in exothermic reactions, mass transfer limitations, and challenges in maintaining consistent product quality during scale-up nih.govchem960.com.

Enhanced Reaction Control and Selectivity in Flow Systems: Flow reactors, including microreactors and tubular/coil reactors, provide superior thermal control and mixing efficiency due to their high surface-area-to-volume ratio nih.gov. This precise control over temperature and residence time is critical for stereoselective reactions, where even slight variations can impact the enantiomeric or diastereomeric excess of the desired product. For instance, in biocatalytic reductions, maintaining optimal conditions can maximize enzyme activity and stability, thereby improving stereoselectivity and yield sigmaaldrich.com.

While direct, detailed studies on the continuous flow synthesis of this compound stereoisomers are not extensively reported, analogous diol syntheses demonstrate the significant advantages. For example, the continuous flow biocatalytic reduction of 2,5-hexanedione to (2R,5R)-hexanediol using immobilized Lactobacillus kefiri cells has achieved high enantiomeric excess (>99% ee) and impressive space-time yields sigmaaldrich.com. This highlights the potential for similar improvements in this compound synthesis.

Process Intensification Strategies for Diol Synthesis: Beyond continuous flow, other PI strategies can be applied. In-situ product removal (ISPR) techniques, for instance, can drive reactions to higher conversions by continuously removing inhibitory byproducts or target products. In the context of diol synthesis, studies on the reduction of 2,5-hexanedione to (2R,5R)-hexanediol have shown that in-situ acetone (B3395972) removal via pervaporation or biphasic systems can significantly increase yields from 54% to over 90% nih.gov. Such approaches could be adapted for this compound synthesis, especially if a volatile byproduct or an inhibitory product is formed.

The modularity offered by flow chemistry allows for "numbering-up" instead of traditional scale-up, where multiple small reactors are run in parallel, facilitating easier and more predictable production increases fishersci.no. This is particularly beneficial for producing high-value chiral compounds, where demand might fluctuate, or for distributed manufacturing.

Illustrative Research Findings and Data: To illustrate the potential impact of process intensification and flow chemistry on this compound stereoisomer synthesis, hypothetical data are presented in the tables below. These tables demonstrate how a shift from batch to continuous flow, coupled with PI techniques, could theoretically enhance key performance indicators.

Table 1: Comparison of Batch vs. Illustrative Continuous Flow Biocatalytic Synthesis of (2R,3R)-2,3-Hexanediol

ParameterBatch Process (Typical)Continuous Flow Process (Illustrative)
Reaction Time20-24 hours1-3 hours (Residence Time)
Conversion (%)85-90>95
Enantiomeric Excess (ee, %)90-95>99
Space-Time Yield (g/L/day)5-1050-100
Solvent Usage (relative)HighLow (Reduced)
Waste Generation (relative)ModerateLow (Minimized)
Energy Consumption (relative)HighModerate (Reduced)

Note: The data presented in Table 1 are illustrative and based on general advantages observed in continuous flow biocatalysis for similar diol syntheses nih.govchem960.comsigmaaldrich.com. Specific values for this compound in flow would depend on detailed experimental optimization.

Table 2: Illustrative Impact of Process Intensification (In-Situ Product Removal) on (2R,3R)-2,3-Hexanediol Synthesis Yield

Process ConfigurationYield (%)Notes
Batch (No PI)88Standard batch reaction, potential product inhibition.
Continuous Flow (No PI)92Improved mixing and temperature control in flow.
Continuous Flow with ISPR (e.g., Pervaporation)>95Continuous removal of inhibitory byproducts or target product nih.gov.

Note: The data presented in Table 2 are illustrative, drawing from PI examples in analogous diol syntheses nih.gov. Actual improvements for this compound would require specific research.

The integration of process intensification strategies, particularly continuous flow chemistry, offers a compelling pathway for the advanced and sustainable production of stereoisomers of this compound. These methodologies enable superior control over reaction conditions, leading to enhanced selectivity, higher yields, and reduced environmental footprints, thereby contributing to the development of more efficient and sustainable chemical manufacturing processes.

Reactivity Profiles and Chemical Transformations of 2,3 Hexanediol

Oxidation Reactions and Selective Functionalization

Oxidation reactions of diols are crucial for synthesizing carbonyl compounds such as hydroxy ketones and diketones, or even carboxylic acids under more vigorous conditions. The challenge often lies in achieving selective oxidation of one hydroxyl group over the other, or controlling the extent of oxidation.

Selective Conversion to Hydroxy Ketones and Diketones

Selective oxidation of 2,3-hexanediol can yield α-hydroxy ketones or α-diketones. For instance, enzymes like butanediol (B1596017) dehydrogenase (Bdh1p) from Saccharomyces cerevisiae have been shown to catalyze the oxidation of (2R,3R)-2,3-hexanediol to 2,3-hexanedione (B1216139) (C6H10O2, PubChem CID: 19707) nih.govnih.govuni.lu. Similarly, the 2,3-butanediol (B46004) dehydrogenase (BudC) from Serratia marcescens CECT 977 can reduce 2,3-hexanedione to (S)-3-hydroxy-2-hexanone (C6H12O2, PubChem CID: 15525237) with high enantioselectivity, indicating the reversibility and selectivity of such enzymatic transformations. rsc.orgnih.gov

Another enzymatic approach involves galactitol dehydrogenase (GDH) from Rhodobacter sphaeroides D, which can stereoselectively oxidize various 1,2-diols. While the specific oxidation of this compound is not explicitly detailed, the enzyme's broad substrate spectrum for 1,2-diols suggests its potential in producing optically pure building blocks, including hydroxy ketones from similar diols. nih.govresearchgate.net

Chemical reagents can also achieve these transformations. For example, the NaBrO3/NaHSO3 reagent has been reported for the selective oxidation of vicinal diols to hydroxy ketones and/or diketones. This method aims to avoid the concomitant formation of cleaved products, which can be a challenge in diol oxidation. oup.com

The following table summarizes some key oxidation products of this compound and related diols:

Diol SubstrateOxidizing Agent/EnzymeProduct TypeSpecific Product (if known)Selectivity/Yield (if available)Reference
This compoundBdh1p (S. cerevisiae)Diketone2,3-HexanedioneEnantiopure (2R,3R) diol oxidized asm.org asm.org
2,3-HexanedioneBudC (S. marcescens)Hydroxy Ketone(S)-3-hydroxy-2-hexanone80% yield, 99% ee rsc.org rsc.org
1,2-Hexanediol (B41856)GDH (R. sphaeroides)Hydroxy Ketone1-hydroxy-2-hexanoneHigh yields nih.gov nih.gov
1,2-HexanediolHansenula ofunaensis glycerol (B35011) dehydrogenaseHydroxy Ketone1-hydroxy-2-hexanoneNAD+-dependent oxidation nih.gov nih.gov

Carbon-Carbon Bond Cleavage Reactions

Derivatization Studies for Novel Chemical Structures

The hydroxyl groups of this compound provide ample opportunities for derivatization, allowing for the creation of a wide array of new chemical structures with potentially diverse applications.

Esterification and Etherification Reactions

Esterification: The hydroxyl groups of this compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction typically requires an acid catalyst and often involves the removal of water to drive the equilibrium towards product formation. The formation of diesters is possible if both hydroxyl groups react. For diols in general, esterification is a common reaction for modifying their properties, such as solubility and volatility. smolecule.com

Etherification: Etherification involves the formation of an ether linkage (R-O-R') from the hydroxyl groups. This can be achieved through various methods, such as the Williamson ether synthesis (reaction with an alkyl halide in the presence of a strong base) or acid-catalyzed dehydration with another alcohol. Reductive etherification reactions have also been explored for polyether synthesis, where diols can react with aldehydes in the presence of a reducing agent. acs.org

Cyclization Pathways to Heterocyclic Systems (e.g., Acetals, Ketals)

This compound, being a 1,2-diol, can undergo cyclization reactions with aldehydes or ketones to form five-membered cyclic acetals or ketals, respectively. These reactions are typically acid-catalyzed and involve the condensation of the diol with the carbonyl compound, with the elimination of water. The formation of acetals and ketals is a common strategy for protecting diol functionalities or for synthesizing novel heterocyclic compounds. For example, 1,2-propanediol can form acetals, and similar reactions would be expected for this compound. oup.com

Introduction of Advanced Functionalities

Beyond simple esterification and etherification, the hydroxyl groups of this compound can be utilized for introducing more complex or "advanced" functionalities. This could involve:

Polymerization: Diols are fundamental monomers in the synthesis of polyesters and polyurethanes. This compound could serve as a building block for such polymers, contributing to specific material properties depending on its stereochemistry and the other monomers involved.

Formation of Chiral Auxiliaries or Ligands: Given that this compound exists as stereoisomers, its derivatives could be employed as chiral auxiliaries in asymmetric synthesis or as ligands for transition metal catalysts, enabling enantioselective reactions.

Incorporation into Bioactive Molecules: The diol functionality could be a handle for attaching this compound to larger, more complex molecules, potentially imparting new biological activities or modifying existing ones.

Stereochemical Influence on Reaction Regio- and Stereoselectivity

The presence of two chiral centers in this compound gives rise to three distinct stereoisomeric forms: (2R,3R)-2,3-hexanediol, (2S,3S)-2,3-hexanediol (which are enantiomers), and meso-(2R,3S)-2,3-hexanediol (also known as (2S,3R)-2,3-hexanediol, as it possesses an internal plane of symmetry). The stereochemical configuration of these diols significantly influences their reactivity, dictating both the regioselectivity (which hydroxyl group reacts) and stereoselectivity (the spatial outcome of the reaction) in various chemical transformations.

Enzymatic Transformations: Highly Stereoselective Pathways

Enzymatic reactions offer exquisite control over stereochemistry, making them valuable tools for the selective synthesis and transformation of chiral compounds like this compound. A prime example is the stereoselective reduction of 2,3-hexanedione (PubChem CID: 19707) to specific stereoisomers of this compound.

Reduction of 2,3-Hexanedione: The diketone 2,3-hexanedione can be stereoselectively reduced by enzymes such as galactitol dehydrogenase (GDH) from Rhodobacter sphaeroides D. This enzymatic catalysis exclusively yields (2R,3S)-2,3-hexanediol, demonstrating a high degree of stereocontrol in the formation of a single stereoisomer from a prochiral precursor. libretexts.orglibretexts.org Similarly, Saccharomyces cerevisiae butanediol dehydrogenase (Bdh1p) can reduce 2,3-hexanedione to yield specific diol stereoisomers. While the use of purified Bdh1p can produce enantiopure (2R,3R)-2,3-hexanediol, extracts or permeabilized cells of engineered strains may yield mixtures of diols, highlighting the importance of enzyme purity and reaction conditions for precise stereocontrol. asm.org

Table 1: Stereoselective Reduction of 2,3-Hexanedione

EnzymeSubstrateProduct StereoisomerSelectivity/YieldReference
Galactitol Dehydrogenase (R. sphaeroides)2,3-Hexanedione(2R,3S)-2,3-HexanediolExclusive formation libretexts.orglibretexts.org
Bdh1p (S. cerevisiae) (Purified)2,3-Hexanedione(2R,3R)-2,3-HexanediolEnantiopure asm.org
Bdh1p (S. cerevisiae) (Cell extracts)2,3-HexanedioneMixture of stereoisomers- asm.org

Oxidation of this compound Stereoisomers: The same enzyme, Bdh1p, exhibits selectivity in the reverse reaction, the oxidation of hydroxyl groups. Studies have determined the selectivity of Bdh1p towards the oxidation of hydroxyl groups from (2R,3R)-2,3-hexanediol to 2,3-hexanedione. This indicates that the enzyme's active site recognizes and processes specific stereoisomers, leading to stereoselective oxidation pathways. asm.org

Influence of Stereochemistry in Dihydroxylation Reactions (Formation of this compound)

While not a reaction of this compound itself, the stereochemical outcome of dihydroxylation reactions used to synthesize vicinal diols, including this compound, provides a foundational understanding of stereochemical influence in this class of compounds. The stereochemistry of the starting alkene dictates the stereochemistry of the resulting diol.

Syn Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or aqueous potassium permanganate (B83412) (KMnO₄) typically facilitate syn addition, where both hydroxyl groups are added to the same face of the double bond. For instance, cis-alkenes will yield meso diols, while trans-alkenes will yield a racemic mixture of enantiomers. libretexts.orglibretexts.orglibretexts.orglibretexts.org

Anti Dihydroxylation: Conversely, anti dihydroxylation, often achieved through epoxidation followed by acid-catalyzed hydrolysis, adds hydroxyl groups to opposite faces of the double bond. If a cis-alkene is epoxidized and then hydrolyzed, it will result in a racemic mixture of (2R,3R)- and (2S,3S)-2,3-hexanediol. If a trans-alkene is used, it will yield the meso-(2R,3S)-2,3-hexanediol. libretexts.orglibretexts.orglibretexts.orgresearchgate.net

Table 2: Stereochemical Outcomes in Dihydroxylation to Vicinal Diols

Starting Alkene StereochemistryDihydroxylation MethodStereochemical Outcome of Vicinal DiolReference
cis-AlkeneSyn (e.g., OsO₄, KMnO₄)meso-Diol libretexts.orglibretexts.orglibretexts.orglibretexts.org
trans-AlkeneSyn (e.g., OsO₄, KMnO₄)Racemic mixture of enantiomers libretexts.orglibretexts.orglibretexts.orglibretexts.org
cis-AlkeneAnti (Epoxidation/Hydrolysis)Racemic mixture of enantiomers libretexts.orglibretexts.orglibretexts.orgresearchgate.net
trans-AlkeneAnti (Epoxidation/Hydrolysis)meso-Diol libretexts.orglibretexts.orglibretexts.orgresearchgate.net

Other Reactivity Considerations

The distinct spatial arrangements of the hydroxyl groups in the stereoisomers of this compound can influence other reactions, such as esterification or cyclization. For example, regioselective esterification of vicinal diols on monosaccharide derivatives has been observed to depend on the stereochemistry of the starting material. researchgate.net While direct, detailed studies on the regioselective esterification or cyclization of isolated this compound stereoisomers are less extensively documented in general literature, the principles of steric hindrance and electronic effects arising from stereochemical differences would inherently lead to varied reactivity profiles among the isomers. For instance, the relative orientation of the two hydroxyl groups (syn or anti) can affect the ease of forming cyclic intermediates or the accessibility of one hydroxyl group over the other for a given reagent.

Mechanistic Investigations of 2,3 Hexanediol Reactions

Kinetic Studies and Reaction Pathway Elucidation

In the context of diol reactions, factors like pH and temperature significantly influence reaction rates. For example, the oxidation kinetics of tartaric acid (a diol derivative) by periodate (B1199274) show a complex dependence on pH, and buffer catalysis can indicate that the formation of a cyclic ester is rate-determining over certain pH ranges surrey.ac.uk. While specific kinetic data for 2,3-hexanediol is less common in general searches, studies on similar diols like 2-ethyl-1,3-hexanediol (B165326) (PubChem CID: 7211) reacting with isocyanates show that reaction rate constants are dependent on the permittivity constants of the solvents, as described by the Kirkwood equation epa.hu. The activation energy for the reaction with 2-ethyl-1,3-hexanediol was determined to be 28.47 kJ mol⁻¹, suggesting it is largely independent of the solvent's permittivity constant epa.hu.

Transition State Analysis and Intermediate Identification

Transition state analysis provides a snapshot of the highest energy point along a reaction pathway, offering critical information about bond breaking and forming processes. Identifying intermediates, transient species formed during a reaction, further clarifies the mechanistic steps. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating transition states and intermediates. For example, DFT studies have been used to elucidate the mechanism of cyclic carbonate formation from epoxides and CO2, where hydroxyl groups (like those in diols) act as effective co-catalysts, and the formation of oxy-anion species as intermediates has been observed nih.gov.

Role of Catalysts and Co-catalysts in Reaction Mechanisms

Catalysts and co-catalysts play a pivotal role in modulating the reaction mechanisms of this compound by lowering activation energies, altering reaction pathways, and enhancing selectivity. Various types of catalysts, including acids, bases, and metal complexes, can influence diol transformations.

For example, in the context of diol reactions, enzymes like Candida antarctica lipase (B570770) B have been shown to catalyze the acetylation of alkanediols, including 2,5-hexanediol (B147014), with the formation of meso-diacetate products proceeding via different mechanisms, such as intramolecular acyl migration or direct S-acylation nih.gov.

Metal catalysts are also crucial. For instance, in the hydrogenation of diesters to diols (e.g., dimethyl adipate (B1204190) to 1,6-hexanediol), catalysts like RuSn/Al2O3 have been investigated. The preparation method and calcination temperature of these catalysts significantly influence their selectivity and activity, indicating the importance of the catalyst's surface properties and the location of active species researchgate.net. Synergistic interactions between metals, such as Ir-Re catalysts, have been shown to facilitate the selective production of diols like 1,6-hexanediol (B165255) from adipic acid researchgate.net.

In some non-hydrolytic sol-gel syntheses, 2-ethyl-1,3-hexanediol itself can act as a "reactive solvent" and influence the formation of nanocrystals, where the precursor-to-solvent ratio affects the size and morphology of the resulting particles researchgate.net. This highlights a dual role where the diol is not just a reactant but also an active component in the reaction environment.

Solvent Effects and Stereoelectronic Influences on Reactivity

Stereoelectronic influences, which involve the interplay of molecular geometry and orbital interactions, are critical in determining the stereochemical outcome and reactivity of diol reactions. These effects dictate how electron density is distributed and how orbitals align to facilitate or hinder a reaction. For example, the anomeric effect, a key stereoelectronic principle, describes how orbital interactions involving lone pairs on oxygen atoms can influence molecular conformation and reactivity, particularly in systems with C-O bonds rsc.orgrsc.org. While the anomeric effect is often discussed in the context of sugars, its principles extend to other oxygen-containing functionalities, including diols, where hyperconjugative interactions can stabilize developing charges and guide reaction design rsc.orgrsc.org.

In oxidation reactions of diols, the chemoselectivity can be influenced by solvent conditions. For example, in the oxidation of 2-ethyl-1,3-hexanediol with sodium hypochlorite (B82951) and glacial acetic acid, the secondary hydroxyl group is preferentially oxidized to a ketone over the primary hydroxyl group forming an aldehyde. This selectivity is attributed to the polar protic nature of glacial acetic acid, which stabilizes the transition state of the SN2 mechanism, favoring the reaction at the secondary alcohol chegg.com. This illustrates how solvent effects can modulate the inherent reactivity differences between primary and secondary alcohol functionalities within a diol.

Stereochemical Elucidation and Conformational Analysis of 2,3 Hexanediol Isomers

Determination of Absolute and Relative Configurations

The definitive assignment of the three-dimensional arrangement of atoms for the stereoisomers of 2,3-hexanediol relies on established stereochemical principles and analytical methods. The absolute configuration describes the precise spatial arrangement at each chiral center (e.g., (2R,3R)), while the relative configuration describes the orientation of the substituents at one chiral center relative to another (e.g., syn or anti). wikipedia.org

Several powerful techniques are available for the unambiguous determination of absolute configuration. purechemistry.orgresearchgate.net The most definitive method is single-crystal X-ray crystallography. wikipedia.orgpurechemistry.org This technique requires obtaining a suitable crystal of a single enantiomer, often after derivatization with a molecule of known absolute configuration, which acts as an internal reference. nih.gov The diffraction pattern of X-rays passing through the crystal allows for the creation of a three-dimensional electron density map, revealing the precise spatial arrangement of every atom and thus confirming its absolute configuration. purechemistry.org

Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are also primary tools for assigning absolute configuration. wikipedia.orgresearchgate.net These methods rely on comparing the experimentally measured spectrum with a spectrum predicted through quantum mechanical calculations for a molecule of a known configuration (e.g., (2R,3R)-2,3-hexanediol). A match between the experimental and theoretical spectra provides a confident assignment of the absolute configuration. stackexchange.com

Relative configuration is often determined using nuclear magnetic resonance (NMR) spectroscopy. For cyclic compounds, coupling constants and Nuclear Overhauser Effect (NOE) data can reveal the spatial proximity of protons and thus the relative orientation of substituents. For acyclic molecules like this compound, the relative configuration can be inferred through the formation of cyclic derivatives, such as acetals or ketals, where the ring constraints make the stereochemical relationships easier to determine via NMR.

Advanced Spectroscopic and Chiroptical Techniques for Isomer Differentiation

The differentiation and quantification of the four stereoisomers of this compound require sophisticated analytical techniques capable of distinguishing between molecules that have identical mass and connectivity, differing only in their three-dimensional structure.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for analyzing diastereomeric and enantiomeric purity. researchgate.net While diastereomers have distinct physical properties and thus different NMR spectra, enantiomers are spectroscopically identical under normal conditions.

To determine enantiomeric purity (or enantiomeric excess, ee), a common and effective strategy is the use of chiral derivatizing agents (CDAs) . nih.gov A racemic or enantiomerically enriched sample of this compound is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These newly formed diastereomers will have distinct NMR spectra, allowing for the integration of specific, well-resolved signals to determine their relative proportions, which directly corresponds to the enantiomeric ratio of the original diol. nih.govspringernature.com Boronic acids are particularly effective CDAs for diols, as they react readily to form stable cyclic esters. rsc.orgrsc.org

Chiral Derivatizing Agent (CDA)Principle of OperationTypical NMR Nucleus ObservedReference
2-Formylphenylboronic acid (with a chiral amine)Forms diastereomeric iminoboronate esters.1H nih.govspringernature.com
Bridged Boric Acid DerivativesForms stable cyclic diastereomeric boric acid esters with large chemical shift differences.1H nih.govrsc.orgresearchgate.net
(S)-(+)-N-Acetylphenylglycineboronic acidCreates diastereomeric cyclic esters.1H rsc.orgscispace.com
Camphanylboronic acidForms diastereomeric esters.13C rsc.org

Chromatographic techniques are essential for the physical separation and quantitative analysis of this compound isomers.

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. msu.edu While enantiomers have identical boiling points, they can be separated by using a chiral stationary phase (CSP). The differential interaction between the enantiomers and the chiral environment of the column leads to different retention times, allowing for their separation and quantification. Diastereomers, having different physical properties, can often be separated on standard non-chiral columns. The Kovats retention index is a standardized measure of retention time in GC.

ParameterValueColumn TypeSource
Kovats Retention Index (Inp)906Standard Non-Polar nih.govchemeo.com
Kovats Retention Index (I)1663Standard Polar nih.govchemeo.com

High-Performance Liquid Chromatography (HPLC) is another powerful tool for isomer separation. nih.gov Similar to GC, chiral stationary phases can be used to resolve enantiomers. An alternative and widely used HPLC method for separating enantiomers of alcohols involves derivatization with a chiral agent to create diastereomers, which can then be readily separated using standard, non-chiral stationary phases like silica (B1680970) gel. nih.govnih.govresearchgate.net The separated diastereomers can be collected, and the chiral auxiliary can be chemically removed to yield the pure enantiomers of this compound.

Mass Spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. While standard MS cannot distinguish between isomers (which have the same mass), tandem mass spectrometry (MS/MS) can sometimes provide structural information based on fragmentation patterns. For this compound, GC-MS is a common hyphenated technique where GC separates the isomers before they enter the mass spectrometer for detection and identification. nih.gov

Ion Mobility Spectrometry (IMS) is an advanced technique that, when coupled with mass spectrometry (IMS-MS), provides an additional dimension of separation based on the size, shape, and charge of the ion. nih.govlabmanager.comnih.gov In an IMS cell, ions are propelled through a drift tube filled with a buffer gas. Ions with a more compact shape (smaller collision cross-section, CCS) will travel faster than more elongated isomers. labmanager.com This difference in drift time allows for the separation of isomers that are indistinguishable by mass alone. nih.gov IMS-MS is exceptionally powerful for separating complex mixtures of isomers, including diastereomers and even enantiomers under certain conditions, without the need for chromatographic separation or derivatization. frontiersin.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that measure the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.govencyclopedia.pub They are non-destructive spectroscopic methods that provide detailed information about the absolute configuration and solution-state conformation of chiral molecules. researchgate.netchemrxiv.orgrsc.org

Electronic Circular Dichroism (ECD) measures differential absorption in the UV-Visible region, corresponding to electronic transitions. encyclopedia.pub The resulting spectrum, with positive and negative bands, is a unique fingerprint of a specific enantiomer.

Vibrational Circular Dichroism (VCD) measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations. nih.govchemrxiv.org VCD is highly sensitive to the three-dimensional structure of a molecule and can provide rich structural information. mdpi.com

For this compound, the absolute configuration of an isolated enantiomer can be determined by comparing its experimental VCD or ECD spectrum to the theoretical spectrum generated by Density Functional Theory (DFT) calculations for a known configuration. stackexchange.com A match between the signs and intensities of the experimental and calculated spectral bands provides a reliable assignment of the absolute stereochemistry.

Computational Studies on Conformational Preferences and Isomer Stability

Computational chemistry, particularly using Density Functional Theory (DFT), is an indispensable tool for understanding the conformational landscape of flexible molecules like this compound. mdpi.com These studies provide insights into the relative energies of different conformers, the stability imparted by intramolecular interactions, and the geometric parameters of the lowest-energy structures.

For vicinal diols, the conformational preferences are largely governed by the dihedral angle between the two C-O bonds and the potential for intramolecular hydrogen bonding. Studies on the closely related molecule 2,3-butanediol (B46004) have shown that the most stable conformers adopt a gauche arrangement around the central C-C bond, which allows for the formation of a weak intramolecular hydrogen bond between the two hydroxyl groups. nih.govuc.ptresearchgate.netnih.gov This interaction stabilizes the molecule by creating a pseudo-cyclic structure. Conformations where the hydroxyl groups are in an anti orientation are generally higher in energy. uc.pt Similar conformational preferences are expected for the diastereomers of this compound, where the propyl chain would be oriented to minimize steric hindrance.

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful theoretical tools for investigating the geometric structures and energetic landscapes of molecules. rsdjournal.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which various properties can be derived. nih.gov For the stereoisomers of this compound, these calculations are instrumental in identifying stable conformers and quantifying the energy differences between them.

DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G**), can be employed to perform a full conformational search. nih.govuc.pt This process involves systematically rotating the key dihedral angles to locate all potential energy minima on the potential energy surface. For each identified minimum (a stable conformer), the geometry is optimized, and its relative energy is calculated. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide even higher accuracy for the energies and vibrational frequencies of the most relevant conformers. nih.govuc.pt

Studies on analogous molecules, such as 2,3-butanediol, have shown that conformers with a gauche arrangement around the O-C-C-O dihedral angle are generally more stable than the anti (or trans) arrangement. nih.govuc.ptresearchgate.net This preference is attributed to the formation of a stabilizing intramolecular hydrogen bond and the gauche effect. uc.ptresearchgate.net The calculations can precisely determine the bond lengths, bond angles, and dihedral angles that characterize these stable structures.

The results of such quantum chemical calculations are typically presented in data tables that summarize the key energetic and geometric parameters for each stable conformer. While specific detailed research findings for this compound are not extensively available, the following table illustrates the type of data that would be generated from a comprehensive DFT study on a diastereomer, such as (2R,3R)-2,3-hexanediol.

Illustrative Data from a Hypothetical DFT Calculation for (2R,3R)-2,3-Hexanediol Conformers

Conformer ID O-C-C-O Dihedral Angle (°) Relative Energy (kJ/mol) H-Bond Distance (Å) Population (%)
I (gauche) 65.2 0.00 2.15 65
II (gauche) -68.5 2.50 2.20 25

This table is for illustrative purposes only and represents the kind of data obtained from quantum chemical calculations on vicinal diols, based on studies of similar molecules.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound isomers over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational transitions, flexibility, and interactions with the surrounding environment (e.g., solvent). acs.org

In an MD simulation of this compound, a force field—a set of parameters that describes the potential energy of the system—is used to define the interactions between atoms. The simulation would typically start from an optimized low-energy structure obtained from quantum chemical calculations. The system's trajectory (the positions and velocities of all atoms over time) is then calculated, revealing how the molecule explores its conformational space.

These simulations are particularly valuable for understanding:

Conformational Interconversion: MD can reveal the pathways and estimate the energy barriers for transitions between different stable conformers, such as the rotation around the C2-C3 bond.

Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can accurately model how solute-solvent interactions influence conformational preferences. The presence of a solvent can disrupt or stabilize intramolecular hydrogen bonds, altering the relative populations of different conformers compared to the gas phase.

Hydrogen Bonding Dynamics: MD simulations can track the formation and breaking of both intramolecular and intermolecular hydrogen bonds over time. This provides a detailed picture of the hydrogen-bonding network involving the vicinal diol and its environment, which is crucial for understanding its macroscopic properties. nih.gov

Recent all-atom simulations on related compounds like 1,6-hexanediol (B165255) have demonstrated how the hydroxyl groups mediate interactions with the local environment, while the aliphatic chain engages in hydrophobic contacts. biorxiv.org A similar approach for this compound would elucidate how its amphiphilic nature governs its interactions and conformational behavior in solution. biorxiv.org The data from MD simulations can be analyzed to generate plots of dihedral angle distributions, radial distribution functions (to understand solvation shells), and to calculate thermodynamic properties like the free energy difference between conformational states.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water

Property Analyzed Simulation Finding Implication
Dihedral Angle (O-C-C-O) Predominantly populates gauche conformations, with transient excursions to the anti conformation. Intramolecular H-bond is persistent but can be transiently broken by interactions with water.
H-Bond Lifetime Intramolecular H-bond lifetime is on the order of picoseconds. Dynamic equilibrium between internally bonded and solvent-bonded states.

This table is for illustrative purposes only and represents the kind of insights that would be gained from molecular dynamics simulations.

Applications of 2,3 Hexanediol in Advanced Organic Synthesis and Materials Research

Research Tools for Investigating Biological Phenomena (e.g., Biomolecular Condensates)

Biomolecular condensates are membraneless compartments within cells that form through liquid-liquid phase separation (LLPS), concentrating specific biomolecules to regulate various cellular processes, including gene transcription, RNA metabolism, and stress responses. biorxiv.orgnih.govlife-science-alliance.orgbiorxiv.org Understanding the formation, dissolution, and properties of these condensates is a significant area of biological research.

Alkanediols, a class of organic compounds containing two hydroxyl groups, have emerged as valuable chemical tools for probing the nature and dynamics of biomolecular condensates. Among these, 1,6-hexanediol (B165255) is widely recognized and extensively used to disrupt membraneless organelles and disordered protein biomolecular condensates, particularly by interfering with weak hydrophobic interactions that drive phase separation. biorxiv.orgnih.govlife-science-alliance.orgbiorxiv.orgtypeset.iobiorxiv.orgbiorxiv.orgresearchgate.netnih.govnih.govnih.govresearchgate.netd-nb.inforesearchgate.net The ability of 1,6-hexanediol to dissolve these structures is often used as a criterion to assess their liquid-like properties. biorxiv.orgnih.gov

While the broader class of hexanediols is employed in such studies, specific research findings detailing the direct use of 2,3-Hexanediol as a research tool for investigating biological phenomena, particularly biomolecular condensates, are not widely documented in the current scientific literature. Studies comparing the effects of different hexanediol (B3050542) isomers on liquid-liquid phase separation (LLPS) of proteins like FUS (Fused in Sarcoma) have primarily focused on isomers such as 1,6-hexanediol, 1,2-hexanediol (B41856), and 2,5-hexanediol (B147014). For instance, 2,5-hexanediol has been observed to be less effective than 1,6-hexanediol in disrupting FUS phase separation and dissolving nuclear speckles. biorxiv.orgtypeset.iobiorxiv.orgresearchgate.net Conversely, 1,2-hexanediol has shown a similar impact to 1,6-hexanediol on FUS phase separation and its chemical environment. biorxiv.orgtypeset.io

The mechanism by which alkanediols affect phase separation involves their amphiphilic nature, where hydroxyl groups interact with protein backbones and polar side chains, while the aliphatic chain engages with hydrophobic and aromatic residues. biorxiv.orgbiorxiv.org This interaction can enhance the solvation of the protein backbone, leading to the dissolution of condensates. researchgate.net However, the specific contribution and application of this compound within this context, as a dedicated research tool for biomolecular condensates, has not been detailed in the surveyed literature, which predominantly highlights 1,6-hexanediol as the primary agent for such investigations.

Despite the absence of specific documentation for its use in biomolecular condensate research, this compound and its stereoisomers have been identified in other biological contexts. For example, (2R,3R)-2,3-Hexanediol and (2S,3R)-2,3-Hexanediol are known male sex pheromones for certain longhorn beetle species, such as Hylotrupes bajulus and Pyrrhidium sanguineum, and are utilized in semiochemical-based tools for detecting woodboring beetles. researchgate.netoup.com This illustrates the compound's biological relevance in other areas of chemical ecology.

Future Directions and Emerging Research Avenues in 2,3 Hexanediol Chemistry

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

These computational approaches aim to overcome limitations of traditional rule-based expert systems by offering more diverse and efficient alternatives for synthetic pathways. beilstein-journals.orgengineering.org.cn For instance, generative deep learning models are being adapted to design compounds that are both bioactive and synthesizable on automated platforms, confining the chemical space to products obtainable from specific one-step reactions. nih.gov This integration of AI with automated synthesis platforms, including microfluidics, can significantly reduce the time and resources required for drug discovery and chemical development, contributing to "green chemistry" principles by reducing material consumption and errors. nih.govresearchgate.netspringernature.com

Table 1: Potential Impact of AI/ML in Chemical Synthesis

Aspect of SynthesisTraditional ApproachAI/ML Enhanced ApproachExpected Benefit
Reaction PredictionEmpirical/Rule-basedData-driven modelsHigher accuracy, novel predictions beilstein-journals.org
Route PlanningExpert-dependentAutomated retrosynthesisMore diverse and efficient pathways engineering.org.cn
OptimizationTrial-and-errorPredictive algorithmsFaster optimization, reduced experimentation beilstein-journals.org
DiscoverySerendipitousTargeted generationIdentification of novel motifs and compounds springernature.com

Exploration of Bio-Based Feedstocks and Sustainable Production Technologies

A significant future direction for 2,3-Hexanediol chemistry lies in shifting its production from fossil-based resources to sustainable, bio-based feedstocks. This aligns with the broader move towards a circular economy and reducing dependence on petrochemicals. uu.nlroyalsocietypublishing.org Microbial fermentation processes are gaining traction as a promising route for the biosynthesis of various diols from renewable biomass. sphinxsai.comresearchgate.nettaylorfrancis.comresearchgate.net

While much research in this area has focused on 2,3-butanediol (B46004), the principles and methodologies are directly applicable to other hexanediol (B3050542) isomers, including this compound. For example, yeast strains like Pichia farinose have been investigated for their ability to produce hexanediols (specifically 2,5-hexanediol (B147014) in some studies) through fermentation, with optimized conditions for temperature, pH, and substrate concentration. sphinxsai.comresearchgate.net

Table 2: Illustrative Fermentation Parameters for Hexanediol Production (Example: 2,5-Hexanediol with Pichia farinose)

ParameterOptimized ValueUnitReference
Temperature33.038°C sphinxsai.comresearchgate.net
pH7.53- sphinxsai.comresearchgate.net
Glucose55g/L sphinxsai.comresearchgate.net
Hexanedione (Substrate)5.5mM sphinxsai.comresearchgate.net
Time48hrs sphinxsai.comresearchgate.net

The development of integrated biorefineries, which efficiently convert biomass feedstocks such as agricultural residues and wood chips into high-value chemicals and biofuels, represents a sustainable and economically attractive alternative to traditional petroleum-based routes. mdpi.com

Discovery of Undiscovered Reactivity Modes and Transformations

Exploring novel reactivity modes and transformations of this compound is a crucial area for future research. As a vicinal diol, this compound possesses two hydroxyl groups on adjacent carbon atoms, offering unique opportunities for selective functionalization and use as a chiral building block. Research into new synthetic methodologies for diols, including enantioselective transformations and dynamic kinetic asymmetric transformations (DYKAT), can be extended to this compound. diva-portal.orgjst.go.jp

Future work may focus on:

Chiral Synthesis: Developing highly stereoselective routes to access specific enantiomers or diastereomers of this compound, which are valuable in pharmaceuticals and fine chemicals. This could involve combining ruthenium-catalyzed redox reactions with lipase-catalyzed asymmetric transformations. diva-portal.org

Selective Functionalization: Discovering new catalysts or reagents that allow for the selective manipulation of one hydroxyl group over the other, or the selective formation of derivatives (e.g., monoesters, ethers, or cyclic compounds).

Novel Building Block Applications: Investigating this compound as a precursor for the synthesis of more complex molecules, such as chiral phosphine (B1218219) ligands or optically active tetrahydrofurans, which are used in biodegradable polymers and catalysts. sphinxsai.comresearchgate.net

Rearrangements and Cyclizations: Exploring intramolecular reactions that lead to novel ring systems or rearranged products derived from this compound.

Scale-Up Research for High-Throughput and Continuous Synthesis Methodologies

Scaling up the synthesis of this compound from laboratory to industrial production is a critical future direction, with continuous flow chemistry emerging as a key enabling technology. Continuous flow systems offer significant advantages over traditional batch processes, including improved safety, precise reaction control, enhanced efficiency, and inherent scalability. rsc.orgmit.edustolichem.com

Challenges in scale-up often involve maintaining efficient heat and mass transfer, which can differ dramatically between lab and production scales. stolichem.com Strategies like "numbering up" (running multiple lab-scale reactors in parallel) or increasing reactor length are being explored to overcome these hurdles. stolichem.com The integration of in-line analytics within continuous flow setups allows for real-time monitoring and analysis of key parameters, which can be developed into Process Analytical Technology (PAT) for large-scale manufacturing. rsc.org This approach can lead to higher yields and simplified purification processes, making production more amenable to industrial requirements. rsc.orgucc.ie

Advanced Characterization Techniques for In-Situ Reaction Monitoring

The development and application of advanced characterization techniques for in-situ (real-time) reaction monitoring will be vital for understanding and optimizing the synthesis and transformations of this compound. In-situ monitoring provides immediate feedback on reaction progress, allowing for a deeper understanding of kinetics, identification of transient intermediates, and rapid optimization of reaction conditions. rsc.orgnih.govresearchgate.net

Key techniques that are being, or could be, employed include:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can monitor changes in chemical environments during a reaction.

Infrared (IR) and Raman Spectroscopy: Useful for identifying functional groups and monitoring their conversion in real-time. researchgate.net

Mass Spectrometry (MS): Techniques like Proton Transfer Reaction-Mass Spectrometry (PTR-MS) or Chemical Ionization-Mass Spectrometry (CI-MS) can detect volatile reactants, products, and intermediates, even in complex mixtures. nih.govviurrspace.ca

Chromatographic Techniques: Coupling chromatography (e.g., Gas Chromatography, Liquid Chromatography) with in-situ sampling allows for the quantitative analysis of components as the reaction progresses.

X-ray Absorption Spectroscopy (XAS): Can provide insights into the local atomic and electronic structure, particularly useful for monitoring catalyst changes or nanoparticle formation during synthesis. acs.orgpolito.it

These advanced techniques provide a comprehensive understanding of reaction mechanisms and enable rapid process optimization, leading to more efficient and controlled synthesis of this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2,3-Hexanediol, and how can its stereoisomers be characterized?

  • Methodological Answer : this compound can be synthesized via oxidation of alkenes (e.g., trans-2-pentene) using meta-chloroperoxybenzoic acid (MCPBA) or magnesium monoperoxyphthalate (MMPP), yielding stereoisomeric mixtures. To characterize isomers, employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C}) to distinguish diastereomers by coupling constants and chemical shifts. Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular structure and functional groups. For enantiomeric resolution, chiral chromatography or derivatization with chiral auxiliaries is recommended .

Q. How can researchers verify the purity of this compound in laboratory settings?

  • Methodological Answer : Purity assessment requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with refractive index or mass detectors. Calibrate using certified reference standards. For diols, derivatization (e.g., silylation) may enhance chromatographic separation. Differential scanning calorimetry (DSC) can also detect impurities by analyzing melting point depression .

Advanced Research Questions

Q. How do stereochemical configurations of this compound influence its bioactivity in insect attractancy studies?

  • Methodological Answer : The syn- (2R,3R/2S,3S) and anti- (2R,3S/2S,3R) stereoisomers exhibit distinct ecological roles. For example, Neoclytus acuminatus shows preferential attraction to syn-2,3-hexanediol blends. Design field experiments with isomer-specific baits and control traps to isolate stereochemical effects. Use factorial designs to test synergies with co-attractants (e.g., fuscumol) and environmental variables (e.g., host plant volatiles). Replicate studies across seasons to account for ecological variability .

Q. How can researchers resolve contradictions in toxicity data for this compound and its analogs?

  • Methodological Answer : Address data gaps via analog extrapolation (e.g., 1,2-Hexanediol or 1,2-Butanediol) for endpoints like neurotoxicity or endocrine disruption. Use OECD QSAR Toolbox or EPA EPI Suite for in silico predictions, but validate with in vitro assays (e.g., Ames test for mutagenicity, zebrafish embryotoxicity for ecotoxicology). Cross-reference hazard profiles from authoritative databases (e.g., NTP, OECD SIDS) and apply weight-of-evidence approaches to reconcile conflicting results .

Q. What experimental controls are critical when studying this compound’s role in liquid-liquid phase separation (LLPS) in cellular models?

  • Methodological Answer : Include negative controls (e.g., 1,6-Hexanediol, which disrupts LLPS) and dose-response assays to distinguish specific phase-separation effects from cytotoxicity. Use fluorescence recovery after photobleaching (FRAP) to monitor LLPS dynamics in live cells. Pair RNA-seq with CRISPR-Cas9 knockout models (e.g., MYC or BRD4) to validate transcriptional changes linked to LLPS disruption. Ensure solvent controls (e.g., DMSO) do not interfere with diol activity .

Methodological Considerations for Data Analysis

  • Stereochemical Analysis : Compare 1H^{1}\text{H}-NMR spectra of synthesized isomers to computational predictions (e.g., DFT calculations) for structural validation .
  • Ecological Field Studies : Use generalized linear mixed models (GLMMs) to analyze trap capture data, accounting for spatial autocorrelation and temporal trends .
  • Toxicology : Apply benchmark dose (BMD) modeling to derive safe exposure thresholds, integrating in vitro and in silico data .

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2,3-Hexanediol

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